molecular formula C10H8N2O4S B13531450 Ethyl 2-oxo-2-(5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetate

Ethyl 2-oxo-2-(5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetate

Cat. No.: B13531450
M. Wt: 252.25 g/mol
InChI Key: RUBIIJWVFHZBFY-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-2-{5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}acetate is a heterocyclic compound that features a thiazolo[3,2-a]pyrimidine core. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-oxo-2-{5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-2-{5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can yield thiazolidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the thiazolo[3,2-a]pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Ethyl 2-oxo-2-{5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}acetate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral activities.

    Medicine: Explored for its potential as a lead compound in drug discovery, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 2-oxo-2-{5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit key enzymes involved in microbial growth, thereby exhibiting antimicrobial activity. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer properties.

Comparison with Similar Compounds

Ethyl 2-oxo-2-{5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}acetate can be compared with other thiazolo[3,2-a]pyrimidine derivatives. Similar compounds include:

    Thiazolo[3,2-a]pyrimidine-5-carboxylates: These compounds share a similar core structure but differ in the substituents attached to the ring.

    Thiazolo[3,2-a]pyrimidine-6-carboxamides: These derivatives have an amide group instead of an ester group, which can influence their biological activity and chemical properties.

Properties

Molecular Formula

C10H8N2O4S

Molecular Weight

252.25 g/mol

IUPAC Name

ethyl 2-oxo-2-(5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)acetate

InChI

InChI=1S/C10H8N2O4S/c1-2-16-9(15)7(13)6-5-11-10-12(8(6)14)3-4-17-10/h3-5H,2H2,1H3

InChI Key

RUBIIJWVFHZBFY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C1=CN=C2N(C1=O)C=CS2

Origin of Product

United States

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